Lipophilicity (XLogP3) Enhancement
The target compound (2098022-16-1) exhibits a computed XLogP3 of 0.2, which is 0.6 units higher than the unsubstituted analog 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile (CAS 2097945-41-8), which has an XLogP3 of -0.4 [1]. This represents a substantial shift in lipophilicity for a fragment-sized molecule, moving from a more hydrophilic to a more balanced, potentially more membrane-permeable profile. Both values are derived from the PubChem XLogP3 3.0 computational model, ensuring a consistent basis for comparison.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile (CAS 2097945-41-8): XLogP3 = -0.4 |
| Quantified Difference | ΔXLogP3 = +0.6 |
| Conditions | Computed using XLogP3 3.0 algorithm via PubChem (release 2024.11.20) |
Why This Matters
A 0.6 log unit increase in lipophilicity on a fragment with MW ~200 Da can significantly improve membrane permeability and binding pocket complementarity, making 2098022-16-1 a superior starting point for optimizing target engagement over the more hydrophilic, unsubstituted core.
- [1] PubChem. (2024). Computed XLogP3 values: CID 121215315 (target) and CID 121215302 (comparator). National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
